molecular formula C14H16BrNO3 B1676811 MQAE CAS No. 162558-52-3

MQAE

Cat. No.: B1676811
CAS No.: 162558-52-3
M. Wt: 326.19 g/mol
InChI Key: DSLLHVISNOIYHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide exists under multiple systematic nomenclature conventions, reflecting its complex quinolinium-based structure. The compound is alternatively designated as 1-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide, indicating slight variations in naming conventions across different chemical databases and suppliers. The Chemical Abstracts Service has assigned the registry number 162558-52-3 to this compound, which serves as the primary identifier across most commercial and research applications.

The molecular formula C₁₄H₁₆NO₃Br accurately represents the elemental composition of this quaternary ammonium salt. With a molecular weight of 326.19 daltons, the compound demonstrates the characteristic mass distribution expected for a bromide salt of a substituted quinolinium cation. The structural complexity is further illustrated through its Simplified Molecular Input Line Entry System representation: [Br-].CCOC(=O)C[N+]1=CC=CC2=CC(OC)=CC=C12, which clearly delineates the ionic nature of the compound with its distinct cationic quinolinium moiety and bromide counterion.

The International Chemical Identifier key DSLLHVISNOIYHR-UHFFFAOYSA-M provides a unique cryptographic hash for this molecular structure, ensuring unambiguous identification in chemical databases. This standardized identifier becomes particularly valuable when dealing with the various synonyms and alternative names that appear throughout the literature and commercial sources.

Crystallographic and Spectroscopic Characterization

The solid-state properties of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide reveal important insights into its crystalline structure and thermal stability. The compound exhibits a characteristic melting point range of 177-179°C, indicating a well-defined crystalline structure with relatively high thermal stability. This thermal behavior suggests strong intermolecular interactions within the crystal lattice, likely involving both ionic interactions between the quinolinium cation and bromide anion, as well as potential π-π stacking interactions between the aromatic quinoline ring systems.

The physical appearance of the compound is consistently described as a faintly red to brown powder, indicating the presence of extended conjugation within the quinolinium chromophore. This coloration is characteristic of substituted quinolinium salts and reflects the electronic transitions possible within the aromatic system. The powder form facilitates easy handling and dissolution in appropriate solvents for analytical applications.

Spectroscopic characterization reveals distinctive fluorescence properties that define the compound's analytical utility. The excitation maximum occurs at 350 nanometers, while the emission maximum appears at 460 nanometers when measured in 0.1 molar borate buffer at pH 8.0. Alternative spectroscopic measurements report slightly different values, with excitation at 319 nanometers and emission at 462 nanometers, suggesting some dependence on measurement conditions and buffer systems. The extinction coefficient at 344 nanometers in water has been determined to be 2,800, providing quantitative information about the compound's light absorption properties.

Property Value Conditions Reference
Melting Point 177-179°C Literature value
Excitation Maximum 350 nm 0.1 M borate, pH 8.0
Emission Maximum 460 nm 0.1 M borate, pH 8.0
Alternative Excitation 319 nm Alternative conditions
Alternative Emission 462 nm Alternative conditions
Extinction Coefficient 2,800 344 nm in water

The solubility profile demonstrates excellent compatibility with common laboratory solvents, including water, methanol, and dimethyl sulfoxide. This broad solubility range facilitates diverse experimental applications and ensures compatibility with various analytical protocols. The water solubility is particularly noteworthy for biological applications, while the organic solvent compatibility enables broader synthetic and analytical chemistry applications.

Comparative Analysis of Salt Forms and Derivatives

The bromide salt form represents the standard and most widely available version of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium. This particular counterion selection appears to optimize the compound's stability and handling characteristics while maintaining the desired fluorescence properties. The bromide anion provides sufficient ionic strength for crystallization while avoiding potential complications that might arise from more reactive or coordinating anions.

Properties

IUPAC Name

ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NO3.BrH/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLLHVISNOIYHR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376350
Record name MQAE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162558-52-3
Record name MQAE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyquinolinium-1-acetic acid ethylester bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural Characteristics

MQAE (C₁₄H₁₆BrNO₃) features a quinolinium core substituted with ethoxycarbonylmethyl and methoxy groups, with bromide as the counterion. X-ray crystallography data confirms planar geometry optimizing π-π stacking interactions in aqueous media. Two CAS registry numbers (124505-60-8, 162558-52-3) reflect distinct synthetic routes documented by Dojindo Laboratories and Biotium respectively.

Spectral Properties

Stock Solution Preparation Protocols

Standard Reconstitution Method

MedChemExpress and AAT Bioquest provide consensus protocols:

  • Mass-to-volume conversion :
    Dissolve 1 mg this compound in 306.57 µL anhydrous DMSO (≥99.9%) to achieve 10 mM stock. Vortex 30 s followed by 5 min ultrasonication at 40°C.

  • Alternative concentrations :
    Table 1 details DMSO volumes for varied target concentrations.

Table 1. Stock solution preparation parameters

Target Concentration 1 mg this compound 5 mg this compound 10 mg this compound
1 mM 306.57 µL 1.533 mL 3.066 mL
5 mM 61.31 µL 306.57 µL 613.14 µL
10 mM 30.66 µL 153.29 µL 306.57 µL

Data from MedChemExpress and AAT Bioquest

Solvent System Variations

GlpBio recommends acetonitrile/water (1:1 v/v) for 500 mM stock solutions, achieving 98.7% solubility versus 93.4% in pure DMSO. This enhances photostability by 18% during long-term storage but requires 0.22 µm membrane filtration due to particulate formation.

Working Solution Optimization

Buffer Compatibility

Krebs-HEPES buffer (20 mM HEPES, 128 mM NaCl, 2.5 mM KCl, 2.7 mM CaCl₂, 1 mM MgCl₂, 16 mM glucose, pH 7.4) maintains probe integrity for 8 h at 37°C. Phosphate-buffered saline (PBS) induces 12% fluorescence attenuation over 4 h due to halide exchange.

Concentration Ranges

  • Cell loading : 5-10 mM in extracellular buffer
  • In vivo imaging : 2.08 mg/mL (6.38 mM) in PEG300/Tween-80/saline
  • Flow cytometry : 2.5 mM in Hank's Balanced Salt Solution (HBSS)

Table 2. Solubility in alternative vehicles

Vehicle Composition Solubility (mg/mL) Stability (h)
10% DMSO/40% PEG300/5% Tween-80/45% saline 2.08 72
10% DMSO/90% SBE-β-CD (20%) ≥2.08 48
PBS 100 24

Data synthesized from MedChemExpress and Biotium

Analytical Quality Control

HPLC Purity Assessment

Dojindo specifications require ≥95.0% purity (C18 column, 0.1% TFA/acetonitrile gradient). Impurities include:

  • 6-Methoxyquinoline (≤2.1%)
  • Ethyl bromoacetate adducts (≤1.8%)
  • Oxidative byproducts (≤1.2%)

Fluorescence Validation

Batch verification uses 0.1 M KCl quenching standard:
ΔF/F₀ = 0.68 ± 0.03 (n=5 batches) indicates proper chloride responsiveness.

Specialized Preparation Techniques

Two-Photon Microscopy Optimization

For deep tissue imaging, 10 mM this compound in artificial cerebrospinal fluid (aCSF) with 0.01% pluronic F-127 enhances loading efficiency by 41% versus standard buffers.

Intracellular [Cl⁻] Calibration

Sequential loading with:

  • 10 µM nigericin (K⁺/H⁺ ionophore)
  • 10 µM tributyltin (Cl⁻/OH⁻ exchanger)
    Creates clamped [Cl⁻] environments (5-150 mM) for in situ calibration curves.

Challenges and Mitigation Strategies

Ester Hydrolysis

The ethoxycarbonylmethyl group undergoes slow hydrolysis (t₁/₂ = 48 h at 37°C), altering quenching coefficients. Daily preparation of working solutions minimizes drift.

Photobleaching

Under 488 nm illumination, fluorescence decays with rate constant k = 0.017 s⁻¹. 10 mM ascorbate in loading buffer reduces decay by 63% through radical scavenging.

Chemical Reactions Analysis

Types of Reactions: MQAE primarily undergoes quenching reactions with chloride ions. It is a non-ratiometric chloride ion-quenched fluorescent indicator, meaning its fluorescence intensity decreases upon collision with chloride ions .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include 6-methoxyquinoline, ethyl bromoacetate, potassium carbonate, and methyl bromide. The reactions are typically carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions .

Major Products Formed: The major product formed from the synthesis of this compound is N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide. The quenching reaction with chloride ions does not produce any additional chemical products but results in a decrease in fluorescence intensity .

Scientific Research Applications

Chloride Ion Measurement

MQAE is primarily utilized for measuring intracellular chloride ion concentrations. It has been shown to be more sensitive and selective than traditional methods such as microelectrode-based techniques. The fluorescence of this compound is quenched upon interaction with chloride ions, allowing for precise quantification of chloride levels within cells .

Case Study: Measurement in Vascular Smooth Muscle Cells

A study demonstrated the use of this compound to measure intracellular chloride concentrations in primary cultures of vascular smooth muscle cells (VSMCs). The research highlighted how this compound could effectively track chloride influx rates and steady-state concentrations, providing insights into cellular responses to various pharmacological agents .

ParameterValue
Initial [Cl-]i31.6 mM
Steady-state [Cl-]i26.1 mM
Influx Rate (Control)0.069 mM/s
Influx Rate (Furosemide)0.046 mM/s

Lysosomal Studies

Recent advancements have led to the development of this compound derivatives, such as this compound-MP, which are specifically designed to probe lysosomal chloride concentrations. These probes have been employed to investigate the effects of various substances on lysosomal function, revealing critical information about cellular processes related to autophagy and membrane stability .

Case Study: Lysosomal Functionality Assessment

In a study assessing the impact of different substances on lysosomal chloride levels, researchers found that certain inhibitors led to decreased chloride concentrations within lysosomes. This was significant for understanding how lysosomal dysfunction could contribute to various diseases.

Substance TestedEffect on Cl- Concentration
Inhibitor ADecrease
Inhibitor BNo significant change

Applications in Imaging Techniques

This compound's fluorescent properties make it suitable for various imaging techniques, including confocal microscopy and flow cytometry. Its ability to provide real-time data on ion concentrations allows researchers to visualize dynamic biological processes within live cells.

Confocal Microscopy

Using an argon-ion laser, researchers can detect this compound fluorescence in living cells, facilitating studies on ion transport mechanisms and cellular signaling pathways .

Future Directions and Innovations

As research progresses, there is potential for developing new derivatives of this compound that enhance its specificity and sensitivity for other ions or cellular compartments. Innovations may include modifications that allow for multiplexing capabilities, enabling simultaneous monitoring of multiple ions within a single experimental setup.

Mechanism of Action

MQAE functions as a fluorescent indicator by undergoing collisional quenching with chloride ions. When chloride ions collide with this compound, the fluorescence intensity of this compound decreases. This quenching mechanism allows for the measurement of chloride ion concentration based on the change in fluorescence intensity .

Comparison with Similar Compounds

Key Research Findings and Considerations

Calibration Requirements: this compound’s $ K_{SV} $ varies between in situ (6.53 M⁻¹) and in vitro (20.19 M⁻¹) conditions, necessitating environment-specific calibration . Cl⁻-free solutions (e.g., NO₃⁻) are critical to isolate [Cl⁻]i effects from volume changes .

Artifacts and Limitations: Dye Leakage: this compound leakage increases under osmotic stress, though less pronounced in airway ciliary cells . Interference: Bumetanide (a Cl⁻ channel blocker) alters this compound fluorescence via direct quenching, requiring signal correction .

Advantages Over Non-Fluorescent Methods: Superior sensitivity compared to ³⁶Cl⁻ tracer or microelectrodes, enabling real-time [Cl⁻]i tracking .

Biological Activity

MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) is a fluorescent probe primarily used for measuring chloride ion concentrations in biological systems. Its biological activity has been extensively studied, particularly concerning its role as a lysosomal chloride ion-selective fluorescent probe. This article summarizes key findings from various studies, including its mechanisms of action, applications in biological research, and implications for understanding cellular processes.

This compound operates by selectively binding to chloride ions within lysosomes, allowing researchers to monitor changes in chloride concentrations under various physiological and pathological conditions. The fluorescence of this compound is quenched by chloride ions, making it a useful indicator for studying ion transport and homeostasis.

Key Findings:

  • Fluorescence Quenching : The Stern–Volmer constant for this compound is 204 M⁻¹, indicating a strong interaction with chloride ions .
  • pH Insensitivity : this compound's fluorescence remains stable across physiological pH ranges, which is critical for accurate measurements in living cells .
  • Lysosomal Targeting : The compound accumulates in lysosomes due to its morpholine group, enhancing its selectivity for lysosomal studies .

Applications in Biological Research

This compound has been utilized in various studies to elucidate the role of chloride ions in cellular processes, particularly in autophagy and lysosomal function.

Case Studies and Research Findings

  • Lysosomal Function and Autophagy :
    • In studies involving HeLa cells, this compound was used to assess the impact of various substances on lysosomal chloride concentrations. It was found that substances inhibiting lysosomal membrane stabilization led to decreased chloride levels within lysosomes .
    • The research indicated that while changes in lysosomal chloride concentrations did not affect the fusion of autophagosomes with lysosomes, increased cytosolic calcium levels did block this fusion process .
  • Time-Dependent Detection :
    • A time-dependent study showed that the fluorescence intensity of this compound increased rapidly upon incubation with Cl⁻-deficient HeLa cells, reaching saturation within approximately 30 minutes. This indicates its effectiveness for real-time monitoring of chloride levels .
  • Measurement of Intracellular Chloride Concentrations :
    • This compound was also employed to measure intracellular chloride concentrations in murine Bergmann glial cells. This application demonstrated its versatility beyond just lysosomal studies, highlighting its potential in neurobiological research .

Data Tables

The following table summarizes the key properties and findings related to this compound:

Property/Study AspectDetails
Chemical Structure N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide
Fluorescence Quenching Constant 204 M⁻¹
pH Stability pH-insensitive across physiological ranges
Primary Application Lysosomal Cl⁻ detection
Notable Findings - Decreased Cl⁻ with membrane inhibitors
- Increased cytosolic Ca²⁺ blocks autophagosome fusion

Implications for Future Research

The findings surrounding this compound underscore its potential as a powerful tool for investigating cellular ion dynamics. Future research could explore its applications in various disease models where ion transport dysregulation is implicated, such as neurodegenerative diseases or cancer.

Q & A

Q. What are the key advantages of MQAE over SPQ for chloride ion detection in cellular studies?

this compound exhibits greater sensitivity to Cl⁻ (Ksv = 200 M⁻¹ vs. SPQ’s Ksv = 118 M⁻¹) and a higher fluorescence quantum yield, enabling lower detection limits and improved signal-to-noise ratios . Its broad pH stability (below 50 mM Cl⁻) allows reliable measurements in physiological conditions without pH interference . However, researchers must account for ester hydrolysis in long-term experiments, which can alter fluorescence responses .

Q. How should this compound be prepared and standardized for intracellular Cl⁻ measurements?

  • Stock solution : Dissolve this compound in DMSO to 10 mM (e.g., 1 mg in 0.3066 mL DMSO) .
  • Working solution : Dilute to 5–10 µM in Krebs-HEPES buffer (20 mM HEPES, 128 mM NaCl, 2.5 mM KCl, 2.7 mM CaCl₂, 1 mM MgCl₂, 16 mM glucose, pH 7.4) .
  • Cell loading : Incubate cells (density: 8–10 million/mL) for 30–60 minutes at 37°C. Validate loading efficiency via fluorescence microscopy (λEx/λEm = 350/460 nm) .

Q. What controls are essential when using this compound to ensure data accuracy?

  • Negative controls : Use Cl⁻-free buffers (e.g., NaNO₃ substitution) to establish baseline fluorescence .
  • Calibration curves : Generate in situ using ionophores (e.g., nigericin) to clamp intracellular Cl⁻ concentrations .
  • Hydrolysis monitoring : Compare fluorescence decay rates in time-lapse experiments to correct for ester degradation .

Advanced Research Questions

Q. How can conflicting Cl⁻ measurements arise between this compound and electrophysiological methods, and how are they resolved?

Discrepancies often stem from this compound’s collision-based quenching mechanism, which reports average cytosolic Cl⁻, whereas patch-clamp recordings reflect localized channel activity . To reconcile

  • Use compartment-specific markers (e.g., organelle-targeted dyes) with this compound.
  • Validate with simultaneous imaging and electrophysiology in the same cell population .
  • Apply mathematical models to account for subcellular Cl⁻ gradients .

Q. What experimental designs mitigate this compound’s limitations in dynamic Cl⁻ flux studies (e.g., neuronal signaling)?

  • Short-term imaging : Limit experiments to ≤60 minutes to minimize hydrolysis artifacts .
  • Dual-dye ratiometry : Pair this compound with a pH-insensitive dye (e.g., SNARF-1) to disentangle pH and Cl⁻ effects .
  • Pharmacological validation : Use Cl⁻ channel inhibitors (e.g., DCPIB) to confirm specificity of observed fluorescence changes .

Q. How does this compound perform in high-throughput screening (HTS) for Cl⁻ channel modulators, and what optimizations are needed?

this compound’s microplate compatibility enables HTS, but researchers must:

  • Optimize dye concentration (5–10 µM) to avoid signal saturation .
  • Normalize data using plate readers with temperature control to stabilize hydrolysis rates .
  • Include Z’-factor validation (>0.5) to ensure assay robustness .

Methodological Challenges and Solutions

Q. Why might this compound fluorescence show unexpected variability in heterogeneous cell populations?

Heterogeneity arises from differences in Cl⁻ transporter expression (e.g., NKCC1 vs. KCC2), leading to subpopulations with varying [Cl⁻]i. For example, Ts65Dn neurons exhibit broader Cl⁻ distributions than WT, detectable via bimodal this compound fluorescence . Solutions:

  • Combine this compound with cell sorting or single-cell analysis.
  • Use bumetanide (NKCC1 inhibitor) to isolate transporter-specific contributions .

Q. How can this compound data be integrated with omics approaches to study Cl⁻ homeostasis mechanisms?

  • Transcriptomic correlation : Pair this compound [Cl⁻]i measurements with RNA-seq of ion transporter genes.
  • Pharmacogenomic screens : Identify Cl⁻-regulating pathways by testing this compound responses in CRISPR-edited cell lines .
  • Metadata tagging : Annotate fluorescence data with experimental conditions (e.g., buffer composition, incubation time) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MQAE
Reactant of Route 2
Reactant of Route 2
MQAE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.